Dibenzyl N,N-dimethylphosphoramidite
Overview
Description
Dibenzyl N,N-dimethylphosphoramidite is an organophosphorus compound with the molecular formula
C16H20NO2P
. It is commonly used in organic synthesis, particularly in the preparation of phosphoramidates and for the phosphitylation of alcohols. This compound is characterized by its ability to act as a phosphitylating agent, making it valuable in various chemical reactions.Mechanism of Action
Target of Action
Dibenzyl N,N-dimethylphosphoramidite primarily targets hydroxyl groups in organic molecules. It is commonly used as a phosphitylating reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates .
Mode of Action
The compound interacts with hydroxyl groups through a process known as phosphitylation. This involves the transfer of the phosphoramidite group to the hydroxyl group, forming a phosphite triester intermediate. This intermediate can then be oxidized to form a stable phosphate ester .
Biochemical Pathways
This compound affects pathways involving the synthesis of nucleotides and nucleic acids. By facilitating the formation of phosphoramidate bonds, it plays a crucial role in the chemical synthesis of DNA and RNA analogs, which are essential in various biochemical and pharmaceutical applications .
Pharmacokinetics
Its chemical properties, such as its density (1089 g/mL at 20°C) and refractive index (n20/D 1553), suggest it is a relatively stable compound under standard laboratory conditions .
Result of Action
At the molecular level, the action of this compound results in the formation of phosphoramidate and phosphate esters. These products are crucial intermediates in the synthesis of various organic compounds, including nucleotides and other biologically active molecules . At the cellular level, these synthesized compounds can be used in research and development of new pharmaceuticals and biotechnological applications.
Action Environment
Environmental factors such as temperature, pH, and the presence of catalysts can significantly influence the efficacy and stability of this compound. For instance, it is typically stored at 2-8°C to maintain its stability. The presence of catalysts like 1H-tetrazole can enhance its reactivity in phosphitylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl N,N-dimethylphosphoramidite can be synthesized through the reaction of dibenzyl phosphite with N,N-dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphite. A common method involves the use of a base, such as triethylamine, to facilitate the reaction:
(C6H5CH2O)2P(O)H+HN(CH3)2→(C6H5CH2O)2P(N(CH3)2
Properties
IUPAC Name |
N-bis(phenylmethoxy)phosphanyl-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO2P/c1-17(2)20(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJGFHRPXLQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352987 | |
Record name | Dibenzyl N,N-dimethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164654-49-3 | |
Record name | Dibenzyl N,N-dimethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl N,N-dimethylphosphoramidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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